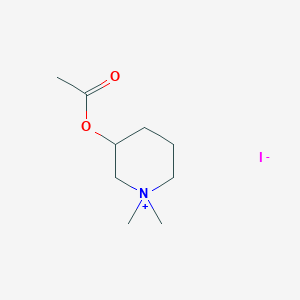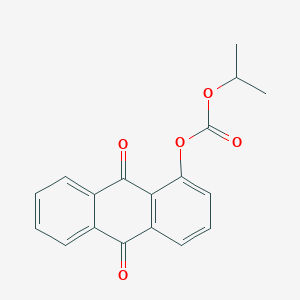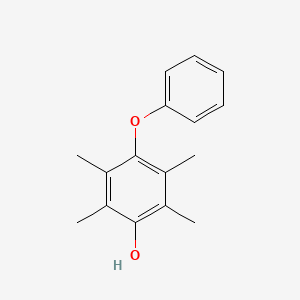
9-Methyl-9H-carbazol-3-yl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-9H-carbazol-3-yl thiocyanate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . The compound’s structure consists of a carbazole moiety substituted with a methyl group at the 9th position and a thiocyanate group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-carbazol-3-yl thiocyanate typically involves the reaction of 9-methyl-9H-carbazole with thiocyanate reagents. One common method is the reaction of 9-methyl-9H-carbazole with potassium thiocyanate in the presence of a suitable oxidizing agent, such as manganese dioxide, under mild conditions . The reaction is usually carried out in an organic solvent like acetone at room temperature, resulting in the formation of this compound in good yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
9-Methyl-9H-carbazol-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.
科学的研究の応用
9-Methyl-9H-carbazol-3-yl thiocyanate has several scientific research applications, including:
作用機序
The mechanism of action of 9-Methyl-9H-carbazol-3-yl thiocyanate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress, inhibit specific enzymes, and interact with cellular receptors . For example, it may inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism, thereby exerting antihyperglycemic effects .
類似化合物との比較
Similar Compounds
9H-Carbazole: The parent compound of 9-Methyl-9H-carbazol-3-yl thiocyanate, known for its wide range of biological activities.
9-Ethyl-9H-carbazol-3-yl thiocyanate: A similar compound with an ethyl group instead of a methyl group at the 9th position.
9-Methyl-9H-carbazol-3-yl methanone: Another derivative with a methanone group at the 3rd position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiocyanate group at the 3rd position enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
34058-69-0 |
|---|---|
分子式 |
C14H10N2S |
分子量 |
238.31 g/mol |
IUPAC名 |
(9-methylcarbazol-3-yl) thiocyanate |
InChI |
InChI=1S/C14H10N2S/c1-16-13-5-3-2-4-11(13)12-8-10(17-9-15)6-7-14(12)16/h2-8H,1H3 |
InChIキー |
AOJOUHNVIKTEBG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)SC#N)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)






![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)

![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
